N-pyrimidin-2-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic acid pyrimidin-2-ylamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with pyrimidine-2-ylamine under specific conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including nicotinic acid pyrimidin-2-ylamide, are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This process is conducted under high temperature and pressure conditions . Another method involves the use of nitrilase-mediated bioprocesses, which offer a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid pyrimidin-2-ylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyrimidine ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions include various nicotinic acid derivatives, amines, and substituted pyrimidines .
Scientific Research Applications
Nicotinic acid pyrimidin-2-ylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nicotinic acid pyrimidin-2-ylamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Nicotinamide: Another derivative of nicotinic acid, known for its role in cellular metabolism and as a component of NAD and NADP.
Nicotinic Acid Derivatives: Various derivatives, such as nicotinic acid esters and amides, have similar structures but differ in their specific functional groups and biological activities.
Uniqueness: Nicotinic acid pyrimidin-2-ylamide is unique due to the presence of both nicotinic acid and pyrimidine moieties, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications in research and industry, making it a valuable compound for further study .
Properties
Molecular Formula |
C10H8N4O |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
N-pyrimidin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c15-9(8-3-1-4-11-7-8)14-10-12-5-2-6-13-10/h1-7H,(H,12,13,14,15) |
InChI Key |
CFRIBDQMHYGXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.